1-(4-Chlorophenyl)-2-phenylhydrazine
Description
Structure
3D Structure
Properties
CAS No. |
949-88-2 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9,14-15H |
InChI Key |
UUZWFDOUJUUCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl 2 Phenylhydrazine
Condensation Chemistry and Hydrazone Formation
The primary reaction of 1-(4-chlorophenyl)-2-phenylhydrazine is its condensation with carbonyl compounds to form hydrazones. This reaction is a cornerstone of its chemical utility, serving as the initial step for many subsequent transformations.
Nucleophilic Addition Mechanisms to Carbonyl Compounds
The formation of a hydrazone from this compound and a carbonyl compound, such as an aldehyde or ketone, proceeds through a nucleophilic addition-elimination mechanism. acs.org The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon. acs.org This attack leads to the formation of a tetrahedral intermediate. rsc.org
Addition Stage: The lone pair of electrons on the terminal nitrogen of this compound attacks the partially positive carbon atom of the carbonyl group. This results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine intermediate.
Elimination (Dehydration) Stage: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. acs.org This dehydration step is often acid-catalyzed and results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final phenylhydrazone product. nih.govnih.gov At neutral pH, the breakdown of the tetrahedral intermediate to form the product is typically the rate-limiting step of the reaction. organic-chemistry.org
The general reaction is illustrated below:
Scheme 1: General mechanism of hydrazone formation from this compound and a carbonyl compound (R1, R2 = H, alkyl, aryl).
Influence of Substituents on Reaction Kinetics and Selectivity
The kinetics and selectivity of hydrazone formation are significantly influenced by the electronic properties of substituents on both the hydrazine and the carbonyl reactant.
Substituents on the Carbonyl Compound: The rate of nucleophilic addition is enhanced by the presence of electron-withdrawing groups on the aldehyde or ketone. acs.org These groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. acs.org Conversely, electron-donating groups decrease the reactivity of the carbonyl compound. organic-chemistry.org For instance, 4-nitrobenzaldehyde (B150856) reacts significantly faster than 4-methoxybenzaldehyde. organic-chemistry.org Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity.
The following table summarizes the expected kinetic effects of various substituents on the condensation reaction with this compound.
| Reactant | Substituent Group | Substituent Position | Effect on Reaction Rate |
| Aldehyde/Ketone | Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Aryl ring | Increase |
| Aldehyde/Ketone | Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Aryl ring | Decrease |
| Aldehyde/Ketone | Acidic/Basic (e.g., -COOH, -OH, -NR₂) | Proximal to carbonyl | Increase (via catalysis) |
| Hydrazine | Electron-Withdrawing (e.g., -Cl in title compound) | Aryl ring | Minor Decrease |
This table provides a qualitative summary of substituent effects on reaction kinetics.
Cyclization Reactions and Heterocyclic Ring Formation
The hydrazone derivatives formed from this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic rings.
Synthesis of Pyrazoline Derivatives from Chalcone (B49325) Analogues
One of the most common methods for synthesizing pyrazoline derivatives involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine derivatives. nih.govnih.gov The reaction of this compound with a chalcone analogue proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.
The mechanism involves two key steps:
Hydrazone Formation: The hydrazine reacts with the carbonyl group of the chalcone to form the corresponding hydrazone, as described in section 3.1.1.
Intramolecular Michael Addition: The N-H proton of the newly formed hydrazone is lost, and the resulting nucleophilic nitrogen attacks the β-carbon of the α,β-unsaturated system in a conjugate addition reaction. nih.gov This ring-closing step forms the five-membered pyrazoline ring. The reaction is often carried out in the presence of a catalyst such as acetic acid. nih.gov
Scheme 2: General synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives from this compound and chalcone analogues.
The following table illustrates the synthesis of various pyrazoline derivatives from different chalcone precursors.
| Chalcone Precursor (Ar¹, Ar²) | Resulting Pyrazoline Derivative |
| 1,3-Diphenyl-2-propen-1-one | 1-(4-Chlorophenyl)-3,5-diphenyl-2-pyrazoline |
| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 3-(4-Methoxyphenyl)-1-(4-chlorophenyl)-5-phenyl-2-pyrazoline |
| 3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | 5-(4-Nitrophenyl)-1-(4-chlorophenyl)-3-phenyl-2-pyrazoline |
This interactive table demonstrates the structural diversity of pyrazolines accessible through this synthetic route.
Formation of Pyrazole (B372694) Systems
Pyrazoles, the aromatic counterparts of pyrazolines, are typically synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound. When this compound is reacted with a 1,3-diketone, a sequential condensation-cyclization reaction occurs.
The mechanism proceeds as follows:
Initial Condensation: One of the nitrogen atoms of the hydrazine reacts with one of the carbonyl groups of the 1,3-diketone to form a hydrazone intermediate.
Cyclization and Dehydration: The second nitrogen atom then attacks the remaining carbonyl group, leading to an intramolecular cyclization. Subsequent dehydration of the resulting heterocyclic intermediate yields the stable, aromatic pyrazole ring.
The reaction can sometimes produce a mixture of regioisomers if the 1,3-diketone is unsymmetrical.
Scheme 3: Synthesis of substituted pyrazoles from this compound and a 1,3-diketone.
Pathways to Triazines and Substituted Pyridines
The versatile reactivity of this compound also allows for its use in the synthesis of six-membered heterocyclic systems like triazines and pyridines, although the pathways can be more complex.
Pathways to Triazines: 1,2,4-Triazines can be synthesized from hydrazine derivatives through condensation with 1,2-dicarbonyl compounds. In a common pathway, an amide and a 1,2-diketone first condense to form an intermediate, which is then cyclized with a hydrazine to yield the substituted 1,2,4-triazine. For this compound, this would involve its role as the dinucleophile in the final ring-forming step. Another route involves the reaction of hydrazones with other reagents; for example, N-acylhydrazones can undergo rearrangement and cyclization to form 1,2,4-triazines.
Pathways to Substituted Pyridines: The synthesis of substituted pyridines involving hydrazines is less direct than for pyrazoles or triazines. Hydrazine derivatives are not typically primary components in common pyridine (B92270) ring-forming reactions like the Hantzsch synthesis. nih.gov However, they can be incorporated into precursors for more complex cyclization strategies. For instance, hydrazinopyridines, which can be synthesized via catalytic amination of chloropyridines with hydrazines, are themselves important intermediates for synthesizing more complex fused heterocyclic systems. It is plausible that this compound could be used to synthesize a precursor which then undergoes a subsequent rearrangement or cyclization cascade to form a substituted pyridine ring.
C-N Bond Formation Reactions
This compound is a valuable precursor in cyclocondensation reactions that form carbon-nitrogen (C-N) bonds, leading to the synthesis of important heterocyclic structures, most notably indoles and pyrazoles.
One of the most significant applications of arylhydrazines, including the subject compound, is the Fischer indole (B1671886) synthesis. This reaction produces the aromatic heterocycle indole from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgminia.edu.eg The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. minia.edu.eg A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), yields the final indole ring. wikipedia.orgminia.edu.eg The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. rsc.orgnih.gov When this compound reacts with a ketone like 2-oxoglutaric acid in the presence of an acid catalyst, it can form a substituted indole-2-carboxylic acid. This method is a cornerstone in the synthesis of a wide array of substituted indoles, which are prevalent in natural products and pharmaceuticals. rsc.org
Another important class of C-N bond formation reactions involves the synthesis of pyrazoles. Pyrazoles are typically prepared by the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com The reaction of this compound with a suitable 1,3-dicarbonyl compound or its equivalent leads to the formation of a 1-aryl-pyrazole derivative. For instance, new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been synthesized, which serve as precursors for other heterocyclic systems with potential biological activities. nih.govresearchgate.net These cyclocondensation reactions demonstrate the utility of this compound as a bidentate nucleophile for constructing five-membered heterocyclic rings. nih.gov
| Reaction Type | Reactant | Product Core Structure | Catalyst/Conditions |
| Fischer Indole Synthesis | Aldehyde or Ketone | Indole | Brønsted or Lewis Acid |
| Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Pyrazole | Typically acid or base catalyzed |
Oxidative Transformations of Hydrazine Functionality
The hydrazine moiety in this compound is susceptible to various oxidative transformations, including electro-oxidation to form azo compounds and cleavage of the nitrogen-nitrogen bond.
Electro-Oxidation to Azo Compounds
The electrochemical oxidation of hydrazine and its derivatives is a well-studied process. For 1,2-diarylhydrazines like this compound, electro-oxidation typically results in the formation of the corresponding azo compound. The reaction involves the removal of two electrons and two protons to form the stable N=N double bond.
The electro-oxidation of hydrazine itself is known to be a self-inhibiting reaction, where the unprotonated form (N₂H₄) is the electroactive species. researchgate.netox.ac.uk Oxidation releases protons, which can protonate incoming hydrazine molecules, rendering them electro-inactive. researchgate.netox.ac.uk In the case of this compound, the oxidation would proceed at an appropriate potential at an electrode surface, such as glassy carbon or a modified metal electrode, to yield 1-(4-chlorophenyl)-2-phenyldiazene, also known as 4-chloroazobenzene. nanochemres.org This transformation is a key step in understanding the redox behavior of diarylhydrazines and provides a synthetic route to azo compounds, which are valuable in dye manufacturing and as photoactive materials. rsc.org
Aerobic Oxidative Cleavage Reactions
Under certain oxidative conditions, particularly with aerobic oxidation, the nitrogen-nitrogen (N-N) bond of the hydrazine functionality can be cleaved. This process is distinct from oxidation to an azo compound and results in the formation of two separate amine fragments. For this compound, aerobic oxidative cleavage would break the N-N bond to yield aniline (B41778) and 4-chloroaniline (B138754).
This type of cleavage can be facilitated by various catalytic systems. For example, visible-light photocatalysis in the presence of air has been shown to effectively cleave the N-N bonds of hydrazines and hydrazides under mild conditions. nih.gov Such reactions often proceed through the formation of nitrogen radical cations. nih.gov While specific studies on the aerobic oxidative cleavage of this compound are not extensively detailed in readily available literature, the general principles of hydrazine N-N bond cleavage suggest this is a feasible transformation. researchgate.netrsc.org Reductive methods using reagents like sodium in liquid ammonia are also well-established for cleaving the N-N bond in hydrazine derivatives.
| Transformation | Product Type | Conditions |
| Electro-Oxidation | Azo Compound | Electrochemical cell, applied potential |
| Aerobic Oxidative Cleavage | Amines | Catalyst (e.g., photocatalyst), air/O₂ |
Derivatization Reactions for Specific Research Applications
This compound can be derivatized for specific applications, particularly in analytical chemistry for the detection and quantification of trace impurities. Phenylhydrazines are known genotoxic or mutagenic impurities, and their presence in pharmaceutical products must be strictly controlled. researchgate.net
A common application is the pre-column derivatization of residual phenylhydrazine in drug substances for analysis by high-performance liquid chromatography (HPLC). The hydrazine functionality reacts with an aldehyde, such as 4-nitrobenzaldehyde, to form a hydrazone. This derivatization serves two key purposes: it increases the molecular weight and stability of the analyte, and, more importantly, it shifts the maximum UV absorption wavelength of the derivative into the visible region (e.g., to 416 nm for the 4-nitrobenzaldehyde derivative). researchgate.net This shift moves the absorption away from the interference of the drug matrix and other substances, significantly enhancing the specificity and sensitivity of the analytical method. researchgate.net This technique allows for the detection of phenylhydrazine impurities at very low levels, with limits of detection in the nanogram per milliliter range. researchgate.net
The reactions discussed in section 3.3, such as the formation of pyrazoles and other heterocycles, can also be considered derivatization reactions. In this context, the purpose is to create a library of new compounds based on the this compound scaffold for screening in biological assays, such as for antitumor or antiviral activity. nih.govresearchgate.net
| Application | Derivatizing Agent | Purpose | Analytical Method |
| Trace Impurity Analysis | 4-Nitrobenzaldehyde | Enhance specificity and sensitivity | HPLC with UV-Vis Detection |
| Bioactive Compound Synthesis | 1,3-Dicarbonyls, etc. | Create new chemical entities for screening | N/A |
Spectroscopic and Structural Elucidation of 1 4 Chlorophenyl 2 Phenylhydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.
The ¹H NMR spectrum of 1-(4-Chlorophenyl)-2-phenylhydrazine is expected to show distinct signals corresponding to the protons on the two different aromatic rings and the N-H protons of the hydrazine (B178648) moiety.
The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The protons of the 4-chlorophenyl group exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substitution. This pattern usually consists of two doublets. The protons ortho to the chlorine atom are expected to be deshielded compared to the protons meta to it. The N-H protons of the hydrazine group generally appear as broad singlets, and their chemical shift can vary depending on the solvent, concentration, and temperature. For the parent compound, 1,2-diphenylhydrazine (B7769752) (hydrazobenzene), the N-H protons appear around δ 7.0-8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (ortho to Cl) | 7.15 - 7.25 | Doublet |
| H-3', H-5' (meta to Cl) | 6.80 - 6.90 | Doublet |
| H-2, H-6 (Phenyl) | 7.20 - 7.30 | Multiplet |
| H-3, H-5 (Phenyl) | 6.80 - 6.90 | Multiplet |
| H-4 (Phenyl) | 6.70 - 6.80 | Multiplet |
Note: Data is estimated based on the analysis of similar compounds like 4-chlorophenylhydrazine (B93024) hydrochloride and 1,2-diphenylhydrazine. chemicalbook.comchemicalbook.com
The broadband-decoupled ¹³C NMR spectrum of this compound would display signals for all unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms (N, Cl) and resonance effects within the aromatic rings.
The ipso-carbon attached to the chlorine atom (C-4') is expected to show a signal around δ 122-129 ppm. scispace.com The carbon attached to the nitrogen on the chlorophenyl ring (C-1') would be found further downfield. Similarly, the carbons of the unsubstituted phenyl ring would appear in the typical aromatic region of δ 110-150 ppm. chemicalbook.com
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a valuable technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum of this compound:
Positive signals would correspond to all the methine (CH) carbons in the two aromatic rings.
Negative signals for methylene (B1212753) (CH₂) groups would be absent.
Absent signals would include the quaternary carbons: C-1 and C-1' (attached to nitrogen) and C-4' (attached to chlorine). nanalysis.com
This allows for unambiguous assignment of the protonated aromatic carbons.
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C-1 (ipso-Phenyl) | ~148 | Absent |
| C-2, C-6 (ortho-Phenyl) | ~113 | Positive |
| C-3, C-5 (meta-Phenyl) | ~129 | Positive |
| C-4 (para-Phenyl) | ~120 | Positive |
| C-1' (ipso-Chlorophenyl) | ~147 | Absent |
| C-2', C-6' (ortho-Chlorophenyl) | ~114 | Positive |
| C-3', C-5' (meta-Chlorophenyl) | ~129 | Positive |
Note: Shifts are estimated based on data for phenylhydrazine (B124118) and other 4-chlorophenyl derivatives. scispace.comchemicalbook.com
The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity and physical properties of benzene (B151609) derivatives. This principle can be extended to correlate NMR chemical shifts with Hammett substituent constants (σ). science.gov The chemical shift (δ) of a specific nucleus (¹H or ¹³C) in a series of substituted compounds often shows a linear correlation with the σ constant of the substituent. uark.edu
δ = ρσ + δ₀
Here, δ is the chemical shift in the substituted compound, δ₀ is the chemical shift in the unsubstituted parent compound, σ is the Hammett constant for the substituent, and ρ is the reaction constant, which indicates the sensitivity of the chemical shift to substituent effects.
For this compound and its derivatives, the chemical shifts of the N-H protons or specific aromatic carbons can be plotted against the Hammett constants of substituents on one of the phenyl rings. The chlorine atom is an electron-withdrawing group, primarily through induction, and has a positive para-substituent constant (σp = +0.23). pitt.edu This electron-withdrawing nature leads to a deshielding (downfield shift) of nuclei in the molecule compared to the unsubstituted 1,2-diphenylhydrazine. Studies on similar systems have demonstrated excellent linear correlations between ¹³C chemical shifts of carbonyl or amide groups and Hammett constants. uark.edu
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups and probe the skeletal vibrations of a molecule.
The FT-IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds. For this compound, the key functional groups and their expected absorption regions are:
N-H Stretching: A moderate to sharp band is expected in the 3300-3400 cm⁻¹ region, characteristic of the secondary amine in the hydrazine linkage. In solid-state spectra, this band's position can be influenced by hydrogen bonding. researchgate.net
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (usually 3000-3100 cm⁻¹). vscht.cz
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene rings give rise to a series of sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. s-a-s.org
C-N Stretching: The stretching vibration for aryl-nitrogen bonds usually occurs in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: A strong band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700-750 cm⁻¹ for simple organic chlorine compounds. uantwerpen.be
Aromatic C-H Out-of-Plane Bending: Strong bands in the 690-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene rings. A monosubstituted ring (phenyl group) typically shows strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. A para-disubstituted ring (4-chlorophenyl group) shows a characteristic strong band between 810-865 cm⁻¹. s-a-s.org
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-H Out-of-Plane Bend (p-disubstituted) | 810 - 865 | Strong |
| C-H Out-of-Plane Bend (monosubstituted) | 690 - 770 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures scattered light. Vibrations that are symmetric and involve a change in polarizability, rather than a change in dipole moment, tend to be strong in Raman spectra.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Ring Breathing Modes: The aromatic rings have symmetric stretching vibrations that are often strong in the Raman spectrum but weak in the IR spectrum.
C-Cl Bond: The C-Cl stretching vibration is also typically Raman active. uantwerpen.be
N-N Bond: The hydrazine N-N stretching vibration, which can be difficult to identify in FT-IR, may be more readily observed in the Raman spectrum.
Combined analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation. scispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. By analyzing the absorption and emission of light in the ultraviolet and visible regions, information about the electronic structure and chromophores can be obtained.
Electronic Absorption Properties and Chromophore Analysis
The electronic absorption spectra of this compound and its derivatives are characterized by absorption bands that correspond to π-π* and n-π* electronic transitions within the aromatic rings and the hydrazine moiety. The position and intensity of these bands are influenced by the specific substituents on the phenyl rings and the solvent environment.
The chromophore, the part of the molecule responsible for its color, in this class of compounds is the entire delocalized system encompassing the two phenyl rings and the nitrogen-nitrogen bond of the hydrazine group. The presence of the chlorine atom on one of the phenyl rings can cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted diphenylhydrazine due to its electron-withdrawing nature, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.
Studies on similar aromatic hydrazine derivatives have shown that the solvent polarity can influence the position of the absorption bands. nih.gov Generally, an increase in solvent polarity can lead to a shift in the absorption maxima. The specific absorption maxima (λmax) for this compound would be expected in the UV region, typical for such aromatic systems. For instance, related phenylhydrazine derivatives exhibit absorption bands that can be influenced by substituents, leading to shifts in the absorption wavelength. mdpi.com
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| This compound | Ethanol | Data Not Available in Search Results | π-π* / n-π |
| Related Phenylhydrazone Derivatives | Various | 438-482 | π-π / ICT |
Emission Properties of Derivatives
The introduction of electron-donating groups, such as methoxy (B1213986) or dimethylamino groups, into the phenyl rings of phenylhydrazone derivatives has been shown to enhance fluorescence intensity. rsc.org Conversely, the presence of electron-withdrawing groups like nitro groups can lead to fluorescence quenching. rsc.org This tunability of emission properties through structural modification makes these derivatives promising candidates for various applications, including fluorescent probes. nih.govresearchgate.net The emission wavelengths for fluorescent phenylhydrazones typically range from 438 to 482 nm. rsc.org The fluorescence quantum yields, a measure of the efficiency of the fluorescence process, can be determined to quantify the emission properties. rsc.org
| Derivative Type | Substituent Effect | Typical Emission Range (nm) |
|---|---|---|
| Phenylhydrazones | Electron-donating groups enhance fluorescence | 438 - 482 rsc.org |
| Phenylhydrazones | Electron-withdrawing groups quench fluorescence | N/A rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which ions are generated. This method typically produces protonated molecules [M+H]+ or other adduct ions, allowing for the determination of the molecular weight with high accuracy. researchgate.net
The fragmentation of the molecular ion of this compound under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. Common fragmentation pathways for phenylhydrazine derivatives involve cleavage of the N-N bond and fragmentation of the aromatic rings. researchgate.netacs.org The presence of the chlorine atom provides a characteristic isotopic pattern that aids in the identification of chlorine-containing fragments. In-source fragmentation can also be utilized to generate fragment ions for further analysis. scispace.com
Expected Fragmentation Patterns for this compound:
Cleavage of the N-N bond: This would lead to the formation of [C6H5NH]+ and [ClC6H4NH]+ radical cations.
Loss of NH2: Fragmentation may involve the loss of an amino group.
Fragmentation of the phenyl rings: Characteristic losses of small molecules like HCN can occur from the aromatic rings.
| Ion Type | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 219.07 | Protonated molecular ion |
| [C₆H₅NH]⁺ | 92.06 | Fragment from N-N bond cleavage |
| [ClC₆H₄NH]⁺ | 126.02 | Fragment from N-N bond cleavage |
Utility of Hydrazine Derivatives in Mass Spectrometric Analysis of Biomolecules
Hydrazine derivatives, including phenylhydrazine, are widely used as derivatizing agents to enhance the sensitivity and performance of mass spectrometric analysis of various biomolecules, particularly carbohydrates. nih.govoipub.comresearchgate.netceitec.eu The reaction of the hydrazine group with the carbonyl group of reducing sugars forms stable hydrazones. nih.gov This derivatization serves several purposes:
Increased Ionization Efficiency: The introduction of the phenylhydrazine tag improves the ionization efficiency of carbohydrates in both ESI and MALDI (Matrix-Assisted Laser Desorption/Ionization) mass spectrometry. nih.govnih.gov
Enhanced UV Detection: The phenylhydrazone derivatives exhibit strong UV absorbance, which is beneficial for their detection in liquid chromatography-mass spectrometry (LC-MS) systems. nih.govnih.gov
Structural Elucidation: The fragmentation patterns of phenylhydrazone-labeled carbohydrates in tandem MS experiments provide valuable information for their structural elucidation, including the determination of linkage positions and branching patterns. acs.org
This labeling strategy has been successfully applied to the analysis of N-glycans from biological samples, aiding in the identification of new isomeric structures and the profiling of glycans in disease states. nih.gov
X-ray Crystallographic Studies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal structure.
While a specific crystal structure for this compound was not found in the provided search results, crystallographic studies of related substituted diarylhydrazines and phenylhydrazides provide insights into the expected structural features. eurjchem.comsemanticscholar.org These studies reveal key information such as:
Bond Lengths and Angles: Precise measurements of the bond lengths and angles within the molecule, including the N-N bond length and the C-N-N bond angles.
Intermolecular Interactions: The presence of hydrogen bonds (e.g., N-H···N) and other non-covalent interactions like π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govmdpi.com
For this compound, one would expect the crystal structure to be stabilized by a network of intermolecular interactions. The planarity of the phenyl rings and the geometry around the nitrogen atoms would be key features of the molecular structure. The piperazine (B1678402) ring in a related structure, 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, was found to have a distorted chair form. researchgate.net
| Structural Parameter | Expected Finding | Significance |
|---|---|---|
| N-N Bond Length | ~1.45 Å | Characteristic of a single bond between two nitrogen atoms. |
| Phenyl Ring Conformation | Twisted relative to each other | Minimizes steric hindrance. |
| Hydrogen Bonding | N-H···N or N-H···Cl interactions | Stabilizes the crystal packing. eurjchem.com |
| Crystal System | Dependent on molecular packing | Provides information on the symmetry of the unit cell. mdpi.comnih.gov |
Computational and Theoretical Chemistry Studies of 1 4 Chlorophenyl 2 Phenylhydrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for analyzing medium-sized organic compounds like 1-(4-Chlorophenyl)-2-phenylhydrazine. DFT calculations are instrumental in predicting a range of molecular properties by approximating the electron density of the system.
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.
| Parameter | Theoretical Value (Å or °) |
|---|---|
| C-Cl Bond Length | 1.75 |
| N-N Bond Length | 1.38 |
| C-N-N Bond Angle | 118.5 |
| Phenyl Ring Dihedral Angle | -55.2 |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A widely used and validated combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This approach often yields highly accurate results for molecular geometries and energies.
6-311++G(d,p) is a Pople-style basis set. The '6-311' indicates that core electrons are described by a single contracted Gaussian-type orbital (GTO) composed of six primitive GTOs, and valence electrons are described by three basis functions (one contracted from three primitives and two individual primitives). The '++G' signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing lone pairs and anions. The '(d,p)' indicates the inclusion of polarization functions (d-orbitals on heavy atoms, p-orbitals on hydrogens) to allow for more flexibility in describing bonding environments.
The selection of this level of theory is validated by comparing calculated results with experimental data for the same or analogous compounds, which generally shows good agreement.
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model, improving the correlation with experimental IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for nuclei like ¹H and ¹³C.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum.
The following table provides an illustrative comparison between theoretical and experimental spectroscopic data for a related substituted piperazine (B1678402) compound, demonstrating the typical level of agreement achieved.
| Spectroscopic Data | Theoretical Value | Experimental Value |
|---|---|---|
| IR: N-H Stretch (cm⁻¹) | 3416 | 3390 |
| ¹H NMR: Aromatic-H (ppm) | 7.28 | 7.23 |
| ¹³C NMR: C-Cl (ppm) | 129.5 | 129.1 |
| UV-Vis: λ_max (nm) | 255 | 250 |
Electronic Structure and Reactivity Descriptors
Beyond molecular structure, DFT provides profound insights into the electronic properties and chemical reactivity of this compound through the analysis of its molecular orbitals and derived parameters.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
The table below presents typical FMO energy values calculated for a similar hydrazine (B178648) derivative.
| Parameter | Energy (eV) |
|---|---|
| E_HOMO | -5.28 |
| E_LUMO | -1.27 |
| Energy Gap (ΔE) | 4.01 |
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These parameters provide a more detailed picture of its stability and reactivity.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.
Illustrative values for these parameters, based on the FMO energies of an analogous compound, are provided in the following interactive table.
| Global Reactivity Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.28 |
| Electron Affinity (A) | 1.27 |
| Electronegativity (χ) | 3.28 |
| Chemical Hardness (η) | 2.01 |
| Chemical Softness (S) | 0.50 |
Molecular Electrostatic Surface Potential (MESP) Analysis
The Molecular Electrostatic Surface Potential (MESP) is a powerful tool used to visualize the charge distribution of a molecule and predict its reactive behavior. It is calculated by determining the electrostatic potential at the surface of the molecule, providing a map of electron-rich and electron-poor regions.
In a hypothetical MESP analysis of this compound, one would expect to observe negative potential (red and yellow regions) around the electronegative chlorine and nitrogen atoms, indicating areas susceptible to electrophilic attack. Conversely, positive potential (blue regions) would likely be concentrated around the hydrogen atoms, particularly those of the hydrazine moiety, suggesting sites for nucleophilic interaction. The phenyl rings would exhibit a more complex potential distribution due to the delocalized π-electron systems.
A data table summarizing hypothetical MESP findings would resemble the following:
| Molecular Region | Predicted MESP Value (a.u.) | Implication for Reactivity |
| Chlorine Atom | Negative | Site for electrophilic attack |
| Hydrazine Nitrogen Atoms | Negative | Sites for electrophilic attack and hydrogen bonding |
| Phenyl Ring (π-system) | Variable (negative above/below plane) | Interaction with cations and other aromatic systems |
| Hydrogen Atoms (N-H) | Positive | Sites for nucleophilic attack and hydrogen bonding |
Mulliken Atomic Charge Distribution
Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, based on the distribution of electrons in the calculated molecular orbitals. These charges provide a quantitative measure of the electron distribution and can be correlated with the molecule's reactivity and polarity.
For this compound, a Mulliken charge analysis would likely reveal significant negative charges on the chlorine and nitrogen atoms due to their high electronegativity. The carbon atom attached to the chlorine would carry a partial positive charge. The hydrogen atoms of the hydrazine group would be expected to have positive charges, reflecting their acidic character.
A representative data table for Mulliken atomic charges could be:
| Atom | Hypothetical Mulliken Charge (e) |
| Cl | -0.25 |
| N1 (hydrazine) | -0.40 |
| N2 (hydrazine) | -0.38 |
| C (attached to Cl) | +0.15 |
| H (on N1) | +0.30 |
| H (on N2) | +0.28 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It is particularly useful for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.
A TD-DFT study of this compound would provide information on its electronic absorption properties. The calculations would likely predict several low-energy electronic transitions corresponding to π-π* and n-π* transitions within the phenyl rings and the hydrazine moiety. The calculated excitation energies and oscillator strengths would allow for the theoretical prediction of the molecule's absorption maxima (λmax).
A hypothetical summary of TD-DFT results might be presented as follows:
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.8 | 0.05 | n → π |
| S0 → S2 | 4.5 | 0.60 | π → π |
| S0 → S3 | 4.9 | 0.12 | π → π* |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape and flexibility.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intramolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. It provides a rigorous basis for understanding intramolecular interactions.
A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), would be used to classify the nature of the interactions. For instance, the C-Cl, C-N, N-N, and C-C bonds would be characterized as shared (covalent) interactions, while weaker intramolecular interactions, such as hydrogen bonds or van der Waals contacts, could also be identified and quantified.
A table summarizing potential QTAIM findings could include:
| Bond/Interaction | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |
| N-N | ~0.30 | Negative | Covalent |
| C-Cl | ~0.20 | Slightly Positive | Polar Covalent |
| C-H···N (intramolecular) | ~0.01 | Positive | Weak Hydrogen Bond |
Applications of 1 4 Chlorophenyl 2 Phenylhydrazine in Advanced Organic Synthesis and Materials Science Research
Building Blocks for Complex Organic Molecules
1-(4-Chlorophenyl)-2-phenylhydrazine serves as a fundamental building block in the synthesis of more complex organic molecules. As a derivative of phenylhydrazine (B124118), it is widely utilized as an intermediate in the creation of larger, functionalized compounds. guidechem.com Its structural framework, featuring a reactive hydrazine (B178648) group attached to both a phenyl and a chlorophenyl ring, allows for the strategic introduction of these fragments into target molecules. This is particularly evident in the synthesis of various heterocyclic compounds, where the hydrazine unit readily participates in cyclization reactions. guidechem.comresearchgate.net The synthesis of novel pyrazole (B372694) derivatives with potential antitumor and anti-HCV activities, for instance, originates from 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide, showcasing the role of the parent hydrazine as a foundational scaffold. researchgate.net
The general synthetic utility is highlighted by its role in forming hydrazones and Schiff bases, which are themselves versatile intermediates for building larger molecular architectures. nih.govrjptonline.org The reaction of the hydrazine with carbonyl compounds is a key step in creating these intermediates, which can then undergo further transformations to yield complex structures. guidechem.com
Precursors for Specialized Heterocyclic Systems
The reactivity of the hydrazine group in this compound makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems. These scaffolds are of significant interest due to their prevalence in medicinal chemistry and materials science.
The synthesis of pyrazole and pyrazoline rings is one of the most well-established applications of phenylhydrazine derivatives. These five-membered heterocyclic compounds are typically formed through the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). dergipark.org.trdergipark.org.trnih.gov
Table 1: Examples of Pyrazole and Pyrazoline Scaffolds Synthesized Using Phenylhydrazine Derivatives
| Precursors | Resulting Scaffold | Reference |
| 1,3-Diketone and various hydrazines | Substituted Pyrazoles | dergipark.org.tr |
| Chalcone (B49325) and Phenylhydrazine | N-Phenyl Pyrazolines | researchgate.net |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Quaternary ammonium (B1175870) salts of substituted pyrazolines | nih.gov |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide | Derived 1,3,4-thiadiazoles and 1,3,4-oxadiazoles | researchgate.net |
| α,β-ethylenic ketone and p-substituted hydrazine | 1,3,5-trisubstituted pyrazole | nih.gov |
This compound is also a key precursor for quinazoline (B50416) and hydrazone-Schiff base derivatives. Quinazolines are bicyclic heterocyclic compounds with a wide range of pharmacological activities. Research has shown the synthesis of complex molecules where a quinazoline ring is linked to other moieties via a hydrazine bridge. For instance, compounds like 3-(2-(2-(4-Chlorophenyl)quinazolin-4-yl)hydrazono)indolin-2-one have been synthesized, demonstrating the direct incorporation of the 4-chlorophenyl hydrazine structure into a larger, conjugated system. nih.gov The synthesis often involves the reaction of a hydrazine derivative with a suitable benzoxazinone (B8607429) or a related precursor.
Hydrazones and the related Schiff bases are formed by the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). rjptonline.orgijcce.ac.ir These compounds are characterized by the -NHN=CH- azomethine group. nih.gov The reaction is a straightforward method to create new C=N double bonds, and the resulting products are valuable as intermediates or as final compounds with specific biological or material properties. nih.govijcce.ac.ir
Table 2: Synthesis of Hydrazone-Schiff Base Derivatives
| Reactants | Product Type | Key Features | Reference |
| Phenylhydrazine and various aromatic aldehydes | Schiff bases | Formation of azomethine group (-C=N-) | rjptonline.org |
| Thieno[2,3-b]thiophene derivative and hydrazine | Hydrazones, Schiff's Base | High yield synthesis via microwave or classical methods | nih.gov |
| Phenylhydrazine and 4-substituted benzaldehydes | Hydrazone derivatives | N-H and C-N bonds characterized by IR spectroscopy | nih.gov |
| 5-nitro-2-(piperidin-1-yl) benzaldehyde (B42025) and benzohydrazide | Hydrazide-hydrazone Schiff base | Characterized by spectroscopic techniques and DFT calculations | ijcce.ac.ir |
The synthesis of substituted pyridines can be achieved through various condensation reactions. baranlab.org While direct synthesis from this compound is less common than for pyrazoles, its derivatives can participate in more complex synthetic pathways. For instance, sulfonylureas containing a pyridine (B92270) ring have been synthesized using 4-chlorophenyl isocyanate, a related compound, highlighting the utility of the chlorophenyl moiety in building such structures. nih.gov General strategies for pyridine synthesis often involve the condensation of carbonyl compounds, and hydrazine derivatives can play a role in creating precursors for these reactions. baranlab.orgorganic-chemistry.org
For triazines, which are six-membered heterocyclic rings with three nitrogen atoms, hydrazine derivatives are important precursors. Specifically, hydrazone derivatives of 1,3,5-triazines have been synthesized and evaluated for their biological activities. nih.gov These syntheses typically involve the reaction of a hydrazino-s-triazine with an appropriate aldehyde. nih.gov Furthermore, triazine-based hydrazine compounds have been developed as derivatization reagents for analytical purposes, indicating the chemical compatibility and reactivity between these two classes of compounds. nih.gov
Development of Ligands for Metal Complexes
The nitrogen atoms in the hydrazine and hydrazone functionalities of molecules derived from this compound are excellent coordinating sites for metal ions. This property is exploited in the development of ligands for metal complexes. Schiff bases and phenylhydrazones derived from this compound can act as bidentate or multidentate ligands, forming stable complexes with a variety of transition metals. chemrxiv.orgnih.gov
These metal complexes are of interest in areas such as catalysis and materials science. researchgate.net For example, acylpyrazolone-based phenylhydrazones have been used to synthesize metal complexes with Ni(II), Cu(II), Fe(III), and Mn(II). researchgate.net The resulting complexes often exhibit specific geometries, such as octahedral, and can possess catalytic activity. nih.gov The electronic properties of the ligand, influenced by the chlorophenyl group, can tune the properties of the final metal complex.
Derivatization Reagents in Analytical Methodologies (e.g., for carbohydrates)
Phenylhydrazine and its derivatives are widely used as derivatization reagents in analytical chemistry, particularly for the analysis of carbonyl-containing compounds like carbohydrates. nih.govresearchgate.net The reaction of the hydrazine with the aldehyde or ketone group of a sugar forms a corresponding phenylhydrazone. nih.gov This derivatization serves two main purposes: it enhances the detectability of the analyte by introducing a chromophore for UV detection, and it improves the ionization efficiency for mass spectrometry (MS) analysis. nih.govresearchgate.net
This technique allows for the sensitive detection of oligosaccharides in complex biological samples. nih.gov After a simple derivatization procedure, the resulting phenylhydrazone derivatives can be readily analyzed by HPLC combined with UV or MS detectors. researchgate.net This method has been successfully applied to the structural elucidation of saccharides and the determination of glycosylation sites in proteins. nih.gov In addition to carbohydrates, other phenylhydrazine derivatives are used for pre-column derivatization to enhance the detection of trace impurities in pharmaceutical substances. rsc.orgresearchgate.net
Precursors for Agrochemical Research
The compound this compound and its salts, particularly 4-chlorophenylhydrazine (B93024) hydrochloride, serve as crucial starting materials in the synthesis of a variety of agrochemicals, most notably in the development of pyrazole-based fungicides. The structural framework of this hydrazine derivative provides a key building block for constructing the heterocyclic core of several commercially significant pesticides. Its application is particularly prominent in the synthesis of strobilurin fungicides, a class of compounds known for their broad-spectrum activity against various plant pathogens.
Research in agrochemical synthesis has demonstrated the utility of this compound in creating complex molecules with high efficacy. One of the most notable examples is its role as a precursor to the fungicide pyraclostrobin (B128455). nih.gov The synthesis of pyraclostrobin involves the initial formation of a pyrazole ring system, a reaction for which 4-chlorophenylhydrazine hydrochloride is a key reactant. google.comherts.ac.uk
The synthetic pathway to pyraclostrobin from 4-chlorophenylhydrazine hydrochloride typically proceeds through the formation of the critical intermediate, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. google.comchemicalbook.com This intermediate is then further reacted to yield the final fungicidal product. An alternative route involves the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) from 4-chlorophenylhydrazine, which is then converted to the same pyrazole intermediate. researchgate.netfigshare.comresearchgate.net
The following data tables provide an overview of the key intermediates and the final agrochemical product derived from this compound, along with their significance and synthesis highlights.
Table 1: Key Intermediates in Agrochemical Synthesis
| Intermediate Compound | Chemical Structure | Role in Synthesis | Synthetic Highlights |
| 1-(4-chlorophenyl)pyrazolidin-3-one | C₉H₉ClN₂O | A key precursor to 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. | Can be synthesized from 4-chlorophenylhydrazine and methyl acrylate (B77674). researchgate.netfigshare.comresearchgate.net |
| 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | C₉H₇ClN₂O | The central building block for the synthesis of pyraclostrobin. | Synthesized from 4-chlorophenylhydrazine hydrochloride and acrylamide, followed by oxidation. chemicalbook.com |
| 2[(N-4-chlorophenyl)-3-pyrazolyl-oxymethyl]nitrobenzene | C₁₆H₁₂ClN₃O₃ | An advanced intermediate in the synthesis of pyraclostrobin. | Formed by the etherification reaction between 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole and o-nitrobenzyl chloride. google.com |
Table 2: Prominent Agrochemical Derived from this compound
| Agrochemical | Chemical Structure | Class | Mechanism of Action | Spectrum of Activity |
| Pyraclostrobin | C₁₉H₁₈ClN₃O₄ | Strobilurin Fungicide | Inhibitor of mitochondrial respiration (QoL fungicide), leading to reduced ATP in fungal cells. nih.gov | Broad-spectrum control of major plant pathogens such as Septoria tritici, Puccinia spp., and Pyrenophora teres. nih.gov |
The research into pyrazolecarboxamide derivatives has also highlighted the importance of phenylhydrazines as starting materials for novel fungicides. nih.govresearchgate.net By modifying the core pyrazole structure derived from precursors like this compound, researchers can develop new compounds with potentially improved efficacy and a different spectrum of activity. The versatility of the pyrazole scaffold allows for the introduction of various functional groups, leading to the discovery of new generations of agrochemicals.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)-2-phenylhydrazine and its derivatives?
Methodological Answer: The compound is typically synthesized via condensation reactions between phenylhydrazine and substituted carbonyl compounds. For example:
- Aldehyde/Ketone Condensation: Reacting 4-chlorobenzaldehyde with phenylhydrazine in methanol/chloroform under reflux with catalytic acetic acid yields hydrazones (e.g., 69–91% yields) .
- Acid-Catalyzed Cyclization: Polyphosphoric acid (PPA) at 120°C facilitates cyclization of intermediates like 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine to form indole derivatives (80% yield) .
- Microwave-Assisted Synthesis: While not explicitly detailed here, analogous hydrazone syntheses often employ microwave irradiation to reduce reaction times.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm hydrazone formation by identifying imine proton signals (δ 8–10 ppm) and aromatic substituent patterns .
- FT-IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate hydrazone bond formation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₂ClN₂ at m/z 231.0684) .
- Melting Point Analysis: Consistency with literature values (e.g., 133–134°C for indazolone derivatives) confirms purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for hydrazone derivatives?
Methodological Answer: Discrepancies between in vitro and in silico results (e.g., urease inhibition assays vs. docking studies) may arise from:
- Assay Conditions: Variations in pH, substrate concentration, or enzyme source (e.g., Helicobacter pylori vs. plant-derived urease) .
- Bioavailability Factors: Poor solubility or membrane permeability can limit in vitro efficacy despite strong binding affinity .
- Validation: Cross-check with orthogonal assays (e.g., kinetic studies, fluorescence quenching) and structural analogs (e.g., thiourea controls) .
Q. What strategies optimize synthetic yields of this compound derivatives?
Methodological Answer:
- Catalyst Screening: Acetic acid improves condensation efficiency by protonating carbonyl groups, while PPA enhances cyclization .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) or methanol/chloroform mixtures balance reactivity and solubility .
- Temperature Control: Reflux conditions (e.g., 5–18 hours at 60–80°C) prevent side reactions like hydrolysis .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) removes impurities .
Q. How do computational methods validate the biological activity of hydrazone derivatives?
Methodological Answer:
- Molecular Docking: Software like Glide (Schrödinger) predicts binding modes to target proteins (e.g., urease Ni²⁺ active sites) with binding affinity scores (e.g., −5.3 kcal/mol for anti-urease hydrazones) .
- QSAR Modeling: Hammett correlations link electronic effects of substituents (e.g., 4-Cl, 4-OCH₃) to inhibitory potency .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
Q. How should researchers address spectral data inconsistencies in structurally similar hydrazones?
Methodological Answer:
- Comparative Analysis: Cross-reference NMR/IR data with analogs (e.g., 1-(4-methoxybenzylidene)-2-phenylhydrazine vs. 1-(4-chlorobenzylidene) derivatives) to identify substituent-specific shifts .
- Impurity Profiling: TLC or HPLC detects byproducts (e.g., unreacted aldehydes) that skew melting points or spectral peaks .
- Isotopic Labeling: ¹⁵N-labeled hydrazines clarify ambiguous N–H coupling patterns in complex spectra .
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
